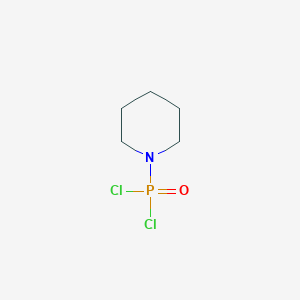

Phosphonic dichloride, piperidino-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphonic dichloride, piperidino- is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is an important building block for the synthesis of a variety of biologically active molecules, such as pharmaceuticals, agrochemicals, and natural products.

Wirkmechanismus

The mechanism of action of phosphonic dichloride, piperidino- involves the formation of a phosphonate intermediate, which can react with various nucleophiles, such as amines, alcohols, and thiols. This reaction leads to the formation of phosphonate esters or thioesters, which are important building blocks for the synthesis of biologically active compounds.

Biochemische Und Physiologische Effekte

Phosphonic dichloride, piperidino- has been found to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Moreover, it has been found to modulate the activity of ion channels, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

Phosphonic dichloride, piperidino- has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Moreover, it can be easily purified by distillation or recrystallization. However, it has some limitations, such as its high reactivity and toxicity. Careful handling and proper safety precautions are required when working with this compound.

Zukünftige Richtungen

There are several future directions for research on phosphonic dichloride, piperidino-. One potential area of research is the development of new synthetic methods for the preparation of phosphonate derivatives. Another area of research is the investigation of the biological activities of these derivatives and their potential applications in drug discovery. Moreover, the development of new applications for phosphonic dichloride, piperidino- in materials science, such as the synthesis of new polymers and catalysts, is an exciting area of research.

Synthesemethoden

The synthesis of phosphonic dichloride, piperidino- can be achieved by reacting piperidine with phosphorus oxychloride. The reaction takes place under anhydrous conditions and requires careful control of the reaction temperature and time. The product can be purified by distillation or recrystallization.

Wissenschaftliche Forschungsanwendungen

Phosphonic dichloride, piperidino- has been widely used in scientific research for its unique properties and versatile applications. It has been employed as a reagent in organic synthesis, particularly in the preparation of phosphonate derivatives. These derivatives have been found to exhibit a wide range of biological activities, such as antiviral, antibacterial, and antitumor properties.

Eigenschaften

CAS-Nummer |

1498-56-2 |

|---|---|

Produktname |

Phosphonic dichloride, piperidino- |

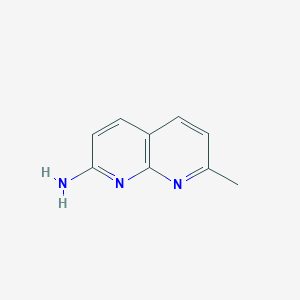

Molekularformel |

C5H10Cl2NOP |

Molekulargewicht |

202.02 g/mol |

IUPAC-Name |

1-dichlorophosphorylpiperidine |

InChI |

InChI=1S/C5H10Cl2NOP/c6-10(7,9)8-4-2-1-3-5-8/h1-5H2 |

InChI-Schlüssel |

FZHNJMKVRJJKBK-UHFFFAOYSA-N |

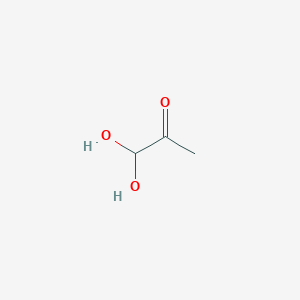

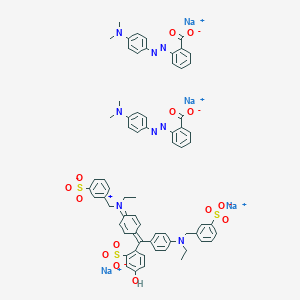

SMILES |

C1CCN(CC1)P(=O)(Cl)Cl |

Kanonische SMILES |

C1CCN(CC1)P(=O)(Cl)Cl |

Andere CAS-Nummern |

1498-56-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.